(5E)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-(2-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
The compound “(5E)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-(2-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one” is a complex organic molecule that belongs to the class of thiazolidinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. One common method includes the condensation of a thiazolidinone derivative with a pyrazolone derivative under specific conditions. The reaction may require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of advanced techniques such as continuous flow chemistry, high-throughput screening, and automated synthesis.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones.
Reduction: Reduction of the thioxo group to a thiol.
Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic ring or the thiazolidinone moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, thiazolidinone derivatives have been studied for their potential as antimicrobial, anti-inflammatory, and anticancer agents. The specific compound may exhibit similar activities and could be explored for its therapeutic potential.
Medicine
In medicine, compounds like this one are investigated for their ability to interact with biological targets, such as enzymes or receptors. This can lead to the development of new drugs with improved efficacy and safety profiles.
Industry
Industrially, such compounds may find applications in the development of new materials, including polymers and coatings, due to their unique chemical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or bind to receptors, leading to a biological response. The exact pathways and targets would require detailed experimental studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinone Derivatives: Compounds with similar core structures but different substituents.
Pyrazolone Derivatives: Compounds with the pyrazolone moiety but different functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
This outline provides a comprehensive overview of the compound and its potential applications
Properties
Molecular Formula |
C24H23N3O3S2 |
---|---|
Molecular Weight |
465.6 g/mol |
IUPAC Name |
(5E)-3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-5-[(2-propoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C24H23N3O3S2/c1-4-14-30-19-13-9-8-10-17(19)15-20-22(28)26(24(31)32-20)21-16(2)25(3)27(23(21)29)18-11-6-5-7-12-18/h5-13,15H,4,14H2,1-3H3/b20-15+ |
InChI Key |
IRHKKEWVHZSVAV-HMMYKYKNSA-N |
Isomeric SMILES |
CCCOC1=CC=CC=C1/C=C/2\C(=O)N(C(=S)S2)C3=C(N(N(C3=O)C4=CC=CC=C4)C)C |
Canonical SMILES |
CCCOC1=CC=CC=C1C=C2C(=O)N(C(=S)S2)C3=C(N(N(C3=O)C4=CC=CC=C4)C)C |
Origin of Product |
United States |
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